molecular formula C8H7N3O2 B1405018 Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate CAS No. 1363381-90-1

Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate

Cat. No. B1405018
M. Wt: 177.16 g/mol
InChI Key: MIDQIWWMYIACPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-5-carboxylate” is a compound with a molecular weight of 181.19 . Its IUPAC name is methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate .


Synthesis Analysis

There are various methods for the synthesis of pyrazolo[3,4-b]pyridine derivatives . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium . This strategy involves a sequential opening/closing cascade reaction .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA . The synthesis involves scaffold hopping and computer-aided drug design .

Scientific Research Applications

Synthesis and Chemistry

  • Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate derivatives have been synthesized through various chemical reactions. For instance, methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates were prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates using the Vilsmeier–Haack reagent and hydrazine, revealing a favored boat conformation in the dihydropyridine system and a planar pyrazole ring through semiempirical calculations (Verdecia et al., 1996). Additionally, ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates were synthesized by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and ethyl pyruvate, elucidated using spectroscopic techniques (Maqbool et al., 2013).

Biomedical Applications

  • Pyrazolo[3,4-b]pyridines, including derivatives of methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate, have shown potential in biomedical applications. A review covering over 300,000 1H-pyrazolo[3,4-b]pyridines described their diverse substituents, synthetic methods, and biomedical applications, highlighting their significance in drug discovery and development (Donaire-Arias et al., 2022).

Antibacterial and Antiviral Properties

  • Some derivatives of methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate have been investigated for their antibacterial and antiviral properties. For example, 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids synthesized in one study exhibited good antibacterial agents (Maqbool et al., 2014). Another study synthesized new 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives and tested them for antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), demonstrating significant inhibitory effects (Bernardino et al., 2007).

Future Directions

The pyrazolo[3,4-c]pyridine core has begun to attract attention as a therapeutic agent due to its structural similarity to purine . Purine derivatives have a broad range of applications, as anti-inflammatory, anti-viral, and anti-cancer agents . This suggests potential future directions for the study and application of “Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate” and similar compounds.

properties

IUPAC Name

methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-9-4-7-5(6)3-10-11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDQIWWMYIACPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192064
Record name 1H-Pyrazolo[3,4-c]pyridine-4-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate

CAS RN

1363381-90-1
Record name 1H-Pyrazolo[3,4-c]pyridine-4-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-c]pyridine-4-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate
Reactant of Route 6
Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.